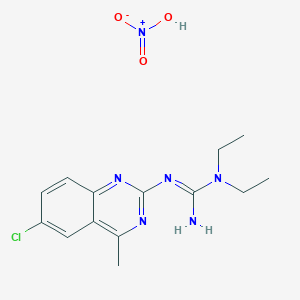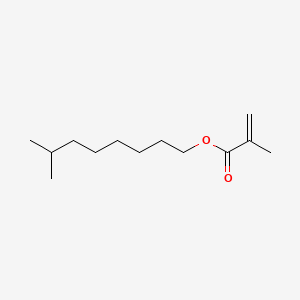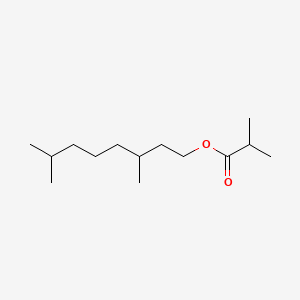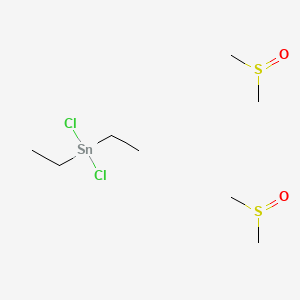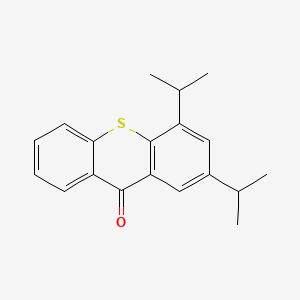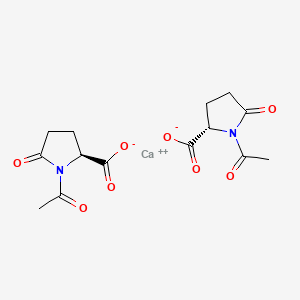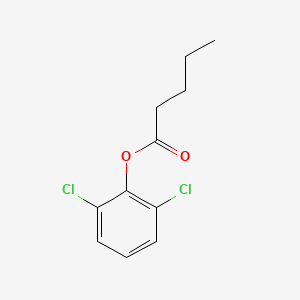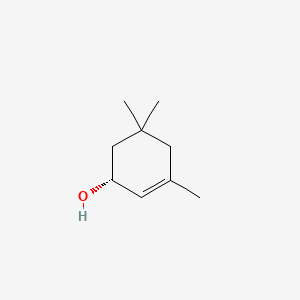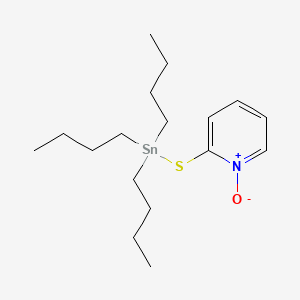
2-((Tributylstannyl)thio)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tributylstannyl)thio)pyridine 1-oxide is an organotin compound with the molecular formula C17H31NOSSn and a molecular weight of 416.209. This compound is characterized by the presence of a tributylstannyl group attached to a thioether linkage, which is further connected to a pyridine ring with an oxide group at the 1-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tributylstannyl)thio)pyridine 1-oxide typically involves the reaction of pyridine 1-oxide with tributylstannyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the stannyl group. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-((Tributylstannyl)thio)pyridine 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The oxide group on the pyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((Tributylstannyl)thio)pyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-((Tributylstannyl)thio)pyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((Tributylstannyl)thio)pyridine
- 2-((Tributylstannyl)thio)pyridine 1-sulfide
- 2-((Tributylstannyl)thio)pyridine 1-sulfoxide
Uniqueness
2-((Tributylstannyl)thio)pyridine 1-oxide is unique due to the presence of the oxide group on the pyridine ring, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in oxidation and reduction reactions compared to its analogs without the oxide group. Additionally, its potential biological activity makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
30860-66-3 |
|---|---|
Molecular Formula |
C17H31NOSSn |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
tributyl-(1-oxidopyridin-1-ium-2-yl)sulfanylstannane |
InChI |
InChI=1S/C5H5NOS.3C4H9.Sn/c7-6-4-2-1-3-5(6)8;3*1-3-4-2;/h1-4,8H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
IZLTYRKHPKGVOT-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





